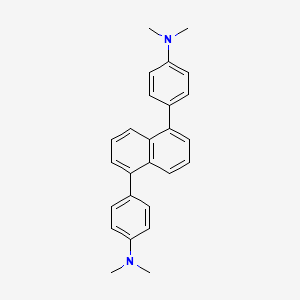
4,4'-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) is an organic compound that features a naphthalene core with two N,N-dimethylaniline groups attached at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method involves the use of an acid catalyst to facilitate the alkylation of aniline with methanol . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amine compounds.
Scientific Research Applications
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. For instance, in organic electronics, it acts as a hole transport material, facilitating the movement of positive charges through the device . The pathways involved include charge transfer processes and interactions with the electronic states of the material.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine: Known for its hole transport capabilities in OLEDs.
4,4’‘-[(Naphthalene-1,5-diyl)bisoxy]bis(4’-fluorobenzophenone): Used in the synthesis of various organic compounds.
Uniqueness
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic properties is crucial.
Properties
CAS No. |
114483-07-7 |
|---|---|
Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]naphthalen-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H26N2/c1-27(2)21-15-11-19(12-16-21)23-7-5-10-26-24(8-6-9-25(23)26)20-13-17-22(18-14-20)28(3)4/h5-18H,1-4H3 |
InChI Key |
QWFWVFDNTAFZQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
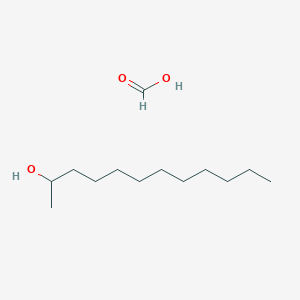
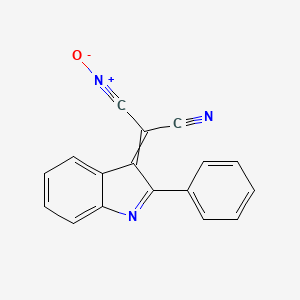
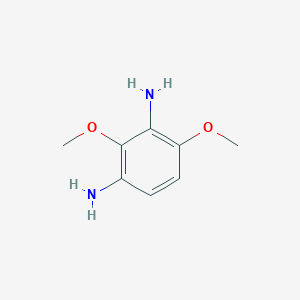
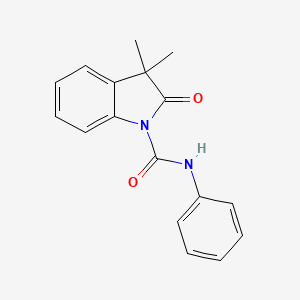
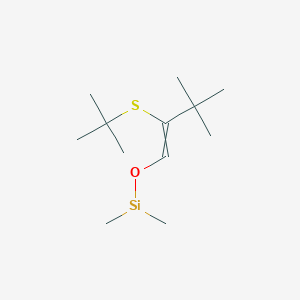
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
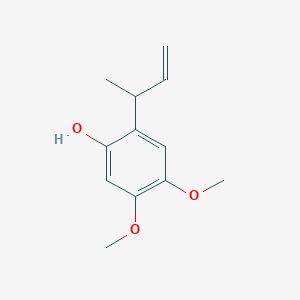
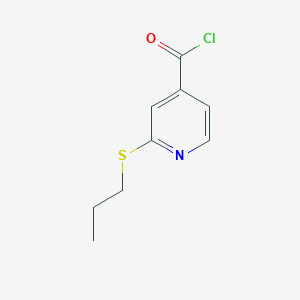
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
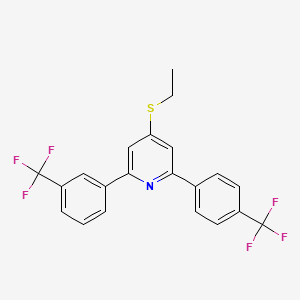
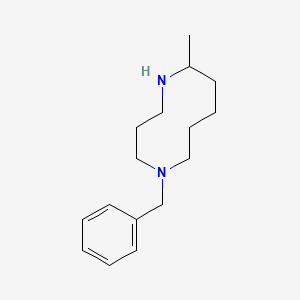
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
